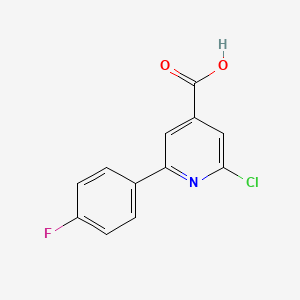
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C12H7ClFNO2 It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a fluorophenyl group at the 6-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically proceeds under mild conditions and is highly efficient.
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.
化学反応の分析
Types of Reactions
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH) and a solvent (e.g., ethanol) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(4-fluorophenyl)pyridine-4-carboxylic acid or 2-thio-6-(4-fluorophenyl)pyridine-4-carboxylic acid.
Oxidation Products: Derivatives such as this compound derivatives with additional functional groups.
Reduction Products: Alcohols such as 2-chloro-6-(4-fluorophenyl)pyridine-4-methanol.
科学的研究の応用
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.
作用機序
The mechanism of action of 2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards specific targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
2-Chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
2-Chloro-6-phenylpyridine-4-carboxylic acid: Lacks the fluorine atom, resulting in different binding affinities and selectivity in biological applications.
2-Chloro-6-(4-methylphenyl)pyridine-4-carboxylic acid: Contains a methyl group, affecting its hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its utility in various applications.
特性
分子式 |
C12H7ClFNO2 |
|---|---|
分子量 |
251.64 g/mol |
IUPAC名 |
2-chloro-6-(4-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-6-8(12(16)17)5-10(15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17) |
InChIキー |
RJZDWRPGCXJVFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


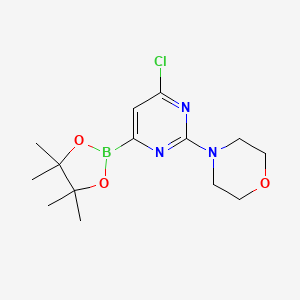
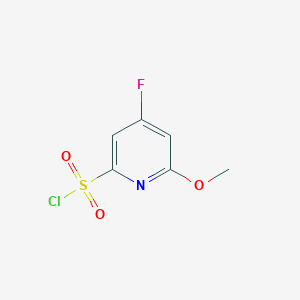

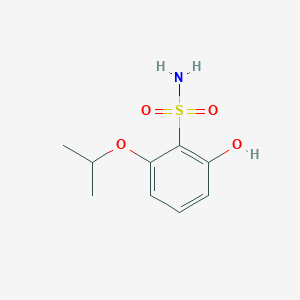
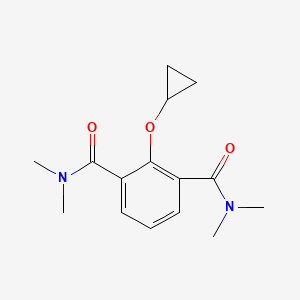
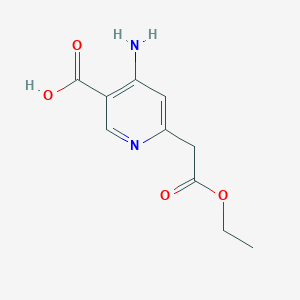
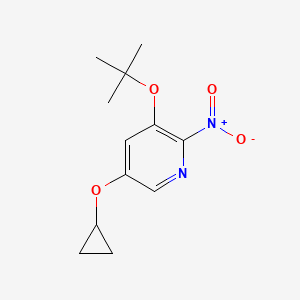
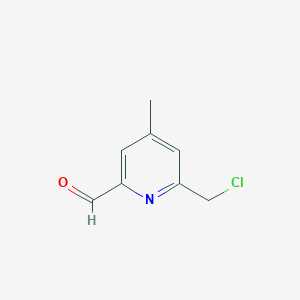


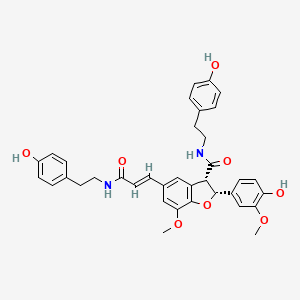
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)


